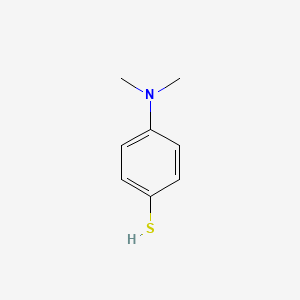

4-(Dimethylamino)thiophenol

Übersicht

Beschreibung

4-(Dimethylamino)thiophenol is a type of organic compound known as dialkylarylamines . It is a class of aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular formula of this compound is C8H11NS . Its molecular weight is 153.24 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Biochemie: Studien zur Enzyminhibition

4-(Dimethylamino)thiophenol wurde in der Biochemie zur Untersuchung der Enzyminhibition eingesetzt. Seine Fähigkeit, mit Sulfhydrylgruppen in Enzymen zu interagieren, kann zum Verständnis der Mechanismen der Enzymaktivität und -inhibition beitragen . Diese Verbindung kann als Modell dienen, um Enzyminhibitoren zu entwickeln, die als Therapeutika gegen Krankheiten eingesetzt werden könnten, bei denen die Enzymregulation gestört ist.

Pharmakologie: Entwicklung von Therapeutika

In der Pharmakologie sind Thiophenderivate, darunter this compound, für ihre therapeutischen Eigenschaften bekannt. Es wurde berichtet, dass sie eine breite Palette biologischer Aktivitäten aufweisen, wie z. B. entzündungshemmende, antipsychotische und Antikrebswirkungen . Die Forschung in diesem Bereich konzentriert sich auf die Synthese neuer Thiophenmoleküle mit verbesserter pharmakologischer Aktivität.

Umweltwissenschaften: Quecksilberdetektion

This compound findet Anwendung in den Umweltwissenschaften, insbesondere bei der Detektion von Schwermetallen wie Quecksilber. Eine Studie hat gezeigt, dass es in der Durchflussinjektionsanalyse (FIA) als Bestandteil einer beschichteten Drahtelektrode zur Quecksilberdetektion in Umweltwasserproben verwendet werden kann . Diese Anwendung ist entscheidend für die Überwachung von Umweltverschmutzung und die Gewährleistung der Wassersicherheit.

Materialwissenschaften: Organische Halbleiter

Thiophenderivate sind von entscheidender Bedeutung für die Weiterentwicklung organischer Halbleiter. Die strukturellen Eigenschaften von this compound machen es zu einem Kandidaten für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) . Die Forschung in diesem Bereich zielt darauf ab, neue Materialien für elektronische Geräte zu entwickeln.

Analytische Chemie: Fluoreszenzmarkierung

In der analytischen Chemie wird this compound als potenzielles Fluoreszenzmarkierungsmittel untersucht. Seine elektronensspendenden Eigenschaften können die Fluoreszenz-Emission verstärken, was es für die Markierung in verschiedenen analytischen Techniken nützlich macht . Dies kann die Detektion und Quantifizierung von Verbindungen in komplexen Gemischen verbessern.

Organische Synthese: Synthese von Heterocyclen

This compound ist auch in der organischen Synthese von Bedeutung, insbesondere bei der Synthese von Heterocyclen. Seine Reaktivität kann zur Konstruktion komplexer organischer Verbindungen genutzt werden, die für die Entwicklung von Pharmazeutika und Agrochemikalien unerlässlich sind .

Safety and Hazards

4-(Dimethylamino)thiophenol is classified as an eye irritant (Category 2A), H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Wirkmechanismus

Target of Action

It’s known that thiophenols, in general, are often utilized as intermediates in the manufacture of fine chemicals .

Mode of Action

A related compound, (2e,4e)-5-(4-(dimethylamino)phenyl)-1-(2-(2,4dinitrophenoxy)phenyl)penta-2,4-dien-1-one (daph-dnp), has been studied for its interaction with thiophenols . The DNP group plays an important role in charge transfer excitation. Due to the typical donor-excited photo-induced electron transfer (d-PET) process, DAPH-DNP has fluorescence quenching behavior .

Biochemical Pathways

In the case of daph-dnp, after the thiolysis reaction between daph-dnp and thiophenol, the hydroxyl group is released, and daph is generated with the reaction showing strong fluorescence .

Result of Action

The related compound daph-dnp shows strong fluorescence after the thiolysis reaction with thiophenol .

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)thiophenol plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can form complexes with metal ions, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and related biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby affecting downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. This can lead to changes in the transcriptional activity of target genes, affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be taken up by cells through specific transporters, allowing it to reach its target sites. Additionally, binding proteins can facilitate the transport and distribution of this compound within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and effectiveness .

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197795 | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-22-9 | |

| Record name | 4-(Dimethylamino)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

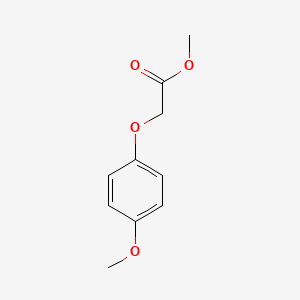

Feasible Synthetic Routes

Q1: How does 4-(Dimethylamino)thiophenol (4-DMATP) enhance the efficiency of QLEDs?

A1: 4-DMATP, along with other thiophenol derivatives like thiophenol (TP) and 4-methylthiophenol (4-MTP), possesses a negative dipole moment. [] When incorporated into quantum dots (QDs), this negative dipole moment leads to an upshift in the valence band maximum (VBM) of the QDs. [] This reduces the energy gap between the VBM and the highest occupied molecular orbital (HOMO) level of the hole transport layer, facilitating more efficient hole injection. [] This improved charge balance within the QLED results in enhanced device efficiency. []

Q2: What is the impact of 4-DMATP on the performance of all-solution-processed inverted-structure QLEDs?

A2: Incorporating 4-DMATP as a ligand in all-solution-processed inverted-structure QLEDs significantly enhances their performance. [] Devices utilizing 4-DMATP exhibit a remarkable maximum luminance of 106,400 cd m−2, a maximum current efficiency of 98.2 cd A−1, and an external quantum efficiency (EQE) of 24.8%. [] This EQE represents the highest reported value for this type of QLED structure. [] Compared to QLEDs using traditional organic ligands like oleic acid (OA), 4-DMATP leads to a nearly 3-fold improvement in maximum luminance, a 1.57-fold improvement in maximum current efficiency, and a 1.54-fold improvement in EQE. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)